1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene
Overview
Description
1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene is a complex organic compound characterized by its multiple fluorine and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common approach is the nitration of difluoromethoxybenzene followed by trifluoromethylation. The reaction conditions require careful control of temperature and the use of strong acids or bases to facilitate the nitration and trifluoromethylation steps.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of fluorine and nitro groups, which can affect the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions often use metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions are facilitated by strong acids like sulfuric acid (H₂SO₄).
Major Products Formed: The major products formed from these reactions include various derivatives of the benzene ring, such as halogenated compounds, nitroso compounds, and hydroxylated derivatives.
Scientific Research Applications
1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine and nitro groups can influence the compound's binding affinity and reactivity, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene is unique due to its combination of difluoromethoxy and trifluoromethoxy groups on the benzene ring. Similar compounds include:
1,3-Difluorobenzene: Lacks the nitro and trifluoromethoxy groups.
2,4-Dinitrofluorobenzene: Contains nitro groups but lacks the difluoromethoxy and trifluoromethoxy groups.
Trifluoromethoxybenzene: Contains only the trifluoromethoxy group.
Properties
IUPAC Name |
1-(difluoromethoxy)-3-nitro-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO4/c9-7(10)17-5-3-1-2-4(14(15)16)6(5)18-8(11,12)13/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSHUPCZXPXTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.